5,6-diamino-2,3-dihydro-1H-indol-2-one
Overview
Description
5,6-Diamino-2,3-dihydro-1H-indol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of two amino groups at positions 5 and 6, and a ketone group at position 2 on the indole ring. The structure of this compound makes it an interesting subject for chemical synthesis and biological studies .
Mechanism of Action
Target of Action
The primary target of 5,6-diamino-2,3-dihydro-1H-indol-2-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in regulating cell survival and death pathways, including necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to it with a high affinity . This binding inhibits the kinase activity of RIPK1, thereby preventing it from triggering necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway. Normally, RIPK1 activates other proteins in the necroptosis pathway, leading to cell death. By inhibiting RIPK1, this compound prevents this cascade of events, thereby protecting cells from necroptosis .
Pharmacokinetics
The compound’s molecular weight of 16318 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of RIPK1 by this compound results in the protection of cells from necroptosis . This can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells, both in vitro and in vivo .
Biochemical Analysis
Biochemical Properties
5,6-Diamino-2,3-dihydro-1H-indol-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific sites on enzymes or proteins, thereby modulating their activity. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to inhibit the replication of certain viruses by interfering with viral RNA synthesis . Additionally, they can modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit protein kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Additionally, the compound may interact with DNA or RNA, affecting their stability and function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, prolonged exposure to indole derivatives can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For instance, high doses of indole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is essential for determining the therapeutic window and potential risks of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . This interaction can lead to altered drug metabolism and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, indole derivatives can be transported into cells via organic anion transporters, influencing their intracellular concentration and activity . Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives have been shown to localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis in cancer cells . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-diamino-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-diaminomaleonitrile with a suitable ketone in the presence of an acid catalyst can yield the desired indole derivative . Another method involves the reduction of 2-oxoindoline derivatives using hydrazine hydrate under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The amino groups at positions 5 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
5,6-Diamino-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Indoline: A related compound with a similar structure but lacking the amino groups.
Isatin: Another indole derivative with a ketone group at position 2 but different substitution patterns.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity
Uniqueness: 5,6-Diamino-2,3-dihydro-1H-indol-2-one is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
5,6-diamino-1,3-dihydroindol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2,9-10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEJNQMYFCSJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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